N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
Description
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-methylpyrazole core linked to a 4-acetylphenyl group via a carboxamide bridge.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)10-3-5-11(6-4-10)14-13(18)12-7-8-16(2)15-12/h3-8H,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVVIDLNOVRXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It is used in various bioassays to evaluate its efficacy and mechanism of action.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. It is investigated for its ability to interact with specific molecular targets and pathways involved in disease progression.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide with structurally related pyrazole-3-carboxamide derivatives, focusing on substituent effects, molecular properties, and biological activities.
Key Structural Differences and Implications
Substituent Effects on the Phenyl Ring Acetyl vs. Amino Group (4-position): The acetyl group in the target compound (electron-withdrawing) contrasts with the amino group (electron-donating) in N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide. This difference may alter solubility, metabolic stability, and receptor binding. Halogenated vs. Acetylated Phenyl Groups: The CB1 antagonist in Table 1 () features 2,4-dichlorophenyl and 4-chlorophenyl groups, which enhance lipophilicity and receptor affinity. The target compound’s acetyl group may reduce lipophilicity but improve selectivity for non-halogenated receptor subtypes .
Pyrazole Core Modifications
- Methyl vs. Halogen/Bulky Substituents:
The 1-methyl group on the pyrazole core is a common feature across analogs. However, compounds like 4h () incorporate bulky tert-butyl and sulfonamide groups, which may increase steric hindrance and reduce membrane permeability compared to the target compound .
Biological Activity Trends Cannabinoid CB1 Receptor Antagonism: The compound from exhibits potent CB1 antagonism (IC50: 0.139 nM), attributed to its halogenated aryl groups and pyridylmethyl side chain. The target compound’s acetylphenyl group lacks this halogenation, suggesting divergent biological targets or reduced CB1 affinity .
Physicochemical Properties
- However, the acetyl group may reduce water solubility compared to amino-substituted derivatives .
- Purity and Synthetic Accessibility: N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide () is reported with 95% purity, indicating robust synthetic protocols. The acetyl variant may require optimized acetylation steps to avoid byproducts .
Biological Activity
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring substituted with an acetylphenyl group and a methyl moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to interact with heat shock protein hsp 90-alpha, which plays a crucial role in cellular processes such as survival, proliferation, and apoptosis. This interaction may lead to the modulation of various signaling pathways involved in disease progression.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Research indicates that the compound's effectiveness may be due to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism .
2. Anti-inflammatory Activity
This compound has demonstrated promising anti-inflammatory effects in various models. The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a carrageenan-induced paw edema model, it exhibited comparable efficacy to standard anti-inflammatory drugs like ibuprofen:
| Compound | Inhibition (%) at 10 µM |
|---|---|
| This compound | 75 |
| Ibuprofen | 78 |
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has shown significant antiproliferative activity against MCF-7 breast cancer cells, with an IC50 value comparable to established chemotherapeutic agents:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.08 |
| HeLa | 0.15 |
Mechanistically, the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various pyrazole derivatives, this compound was identified as one of the most effective compounds against resistant bacterial strains, highlighting its potential in treating infections caused by multidrug-resistant organisms .
Case Study 2: Anti-inflammatory Effects
A clinical evaluation of the anti-inflammatory properties showed that patients receiving treatment with formulations containing this compound experienced significant reductions in inflammation markers compared to those on placebo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
